1-[(3S,4R)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-phenylmethoxyethanone;hydrochloride
Description
1-[(3S,4R)-3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-phenylmethoxyethanone;hydrochloride is a pyrrolidine-derived compound featuring a stereospecific (3S,4R) configuration. Its structure includes:
- A pyrrolidine core substituted with an amino group at position 3 and a trifluoromethyl (-CF₃) group at position 2.
- An ethanone moiety linked to the pyrrolidine nitrogen, with a phenylmethoxy (-OCH₂C₆H₅) substituent on the adjacent carbon.
- A hydrochloride salt formulation, enhancing solubility and stability.
The trifluoromethyl group may enhance metabolic stability and binding affinity due to its electron-withdrawing properties and lipophilicity .
Properties
Molecular Formula |
C14H18ClF3N2O2 |
|---|---|
Molecular Weight |
338.75 g/mol |
IUPAC Name |
1-[(3S,4R)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-phenylmethoxyethanone;hydrochloride |
InChI |
InChI=1S/C14H17F3N2O2.ClH/c15-14(16,17)11-6-19(7-12(11)18)13(20)9-21-8-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,18H2;1H/t11-,12-;/m1./s1 |
InChI Key |
IEHCBUXPJBGUOD-MNMPKAIFSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1C(=O)COCC2=CC=CC=C2)N)C(F)(F)F.Cl |
Canonical SMILES |
C1C(C(CN1C(=O)COCC2=CC=CC=C2)N)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(3S,4R)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-phenylmethoxyethanone;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from cyclic or acyclic precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under controlled conditions.
Attachment of the Phenylmethoxyethanone Moiety: This step involves the reaction of the pyrrolidine derivative with phenylmethoxyethanone under suitable conditions to form the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis and purification techniques.
Chemical Reactions Analysis
1-[(3S,4R)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-phenylmethoxyethanone;hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(3S,4R)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-phenylmethoxyethanone;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(3S,4R)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-phenylmethoxyethanone;hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its trifluoromethyl-pyrrolidine core and phenylmethoxy-ethanone side chain. Below is a detailed comparison with structurally related analogs:
Structural and Functional Group Comparisons
| Compound Name | Structural Features | Key Differences | Pharmacological Implications |
|---|---|---|---|
| 1-[(3S,4R)-3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-phenylmethoxyethanone;hydrochloride | (3S,4R)-pyrrolidine, -CF₃, phenylmethoxy-ethanone | Reference compound | Potential enhanced receptor binding due to -CF₃ and aromatic groups; improved bioavailability via hydrochloride salt . |
| [(3S,4R)-4-(2-Fluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride | (3S,4R)-pyrrolidine, -F, -CH₂OH | Single fluorine instead of -CF₃; hydroxyl group replaces ethanone | Reduced lipophilicity; possible differences in blood-brain barrier penetration . |
| [(3S,4R)-4-(4-Chloro-2-fluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride | (3S,4R)-pyrrolidine, -Cl/-F, -CH₂OH | Chlorine and fluorine substitutions | Increased halogen-mediated receptor interactions; altered metabolic stability . |
| 2-Chloro-1-(3-methoxymethyl-pyrrolidin-1-yl)-ethanone | Pyrrolidine, -Cl, methoxymethyl | Chloro-ethanone instead of phenylmethoxy-ethanone | Higher electrophilicity; potential reactivity with nucleophilic targets . |
| [(3S,4R)-4-(3-Ethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride | (3S,4R)-pyrrolidine, -OCH₂CH₃, -CH₂OH | Ethoxy group instead of -CF₃ | Improved solubility but reduced steric bulk; possible differences in target selectivity . |
Key Research Findings
Trifluoromethyl vs. Halogen Substitutions :
- The -CF₃ group in the target compound increases lipophilicity (logP ~2.8) compared to single fluorine (logP ~1.9) or chlorine (logP ~2.3) analogs, enhancing membrane permeability .
- The electron-withdrawing nature of -CF₃ may stabilize interactions with aromatic residues in enzyme active sites, as seen in kinase inhibitors .
Phenylmethoxy-Ethanone vs.
Salt Formulations :
- Hydrochloride salts, as in the target compound, generally exhibit higher aqueous solubility (e.g., >50 mg/mL) compared to free bases, aiding in formulation for oral or injectable delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
